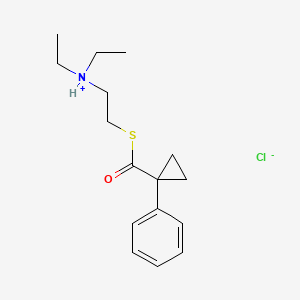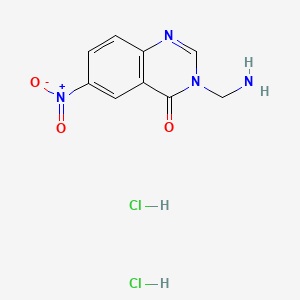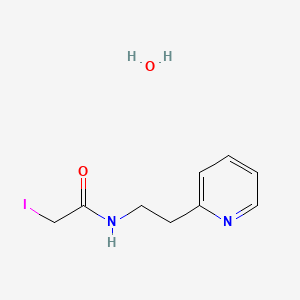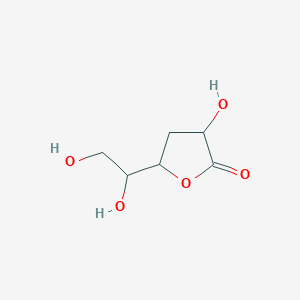
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of furanone and is known for its involvement in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Vorbereitungsmethoden
The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the catalytic conversion of glucose with acetylacetone to produce furan-centered chemicals . This method includes a cascade-type reaction mechanism where glucose undergoes retro-aldol condensation to form glycolaldehyde, which is then captured by acetylacetone to yield the desired compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amines under controlled conditions to produce various furanone derivatives .
Analyse Chemischer Reaktionen
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of fine chemicals . In biology and medicine, it is involved in the study of the Maillard reaction and its effects on protein structure and function . It also finds applications in the food industry as a flavor compound produced during the browning of food . Additionally, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its role as a reactive intermediate in the Maillard reaction. It interacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) that can affect protein structure and function . These interactions are crucial in understanding the aging process and complications in diabetic patients .
Vergleich Mit ähnlichen Verbindungen
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be compared to other similar compounds such as 5-hydroxymethyl-3(2H)-furanone and 5-hydroxy-2H-pyran-3(6H)-one . These compounds share similar structural features and are also involved in the Maillard reaction. this compound is unique due to its specific reactivity and the types of products it forms during chemical reactions .
Eigenschaften
CAS-Nummer |
6936-66-9 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |
InChI-Schlüssel |
NSEFGBGANVMEIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


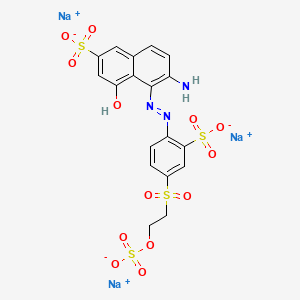
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
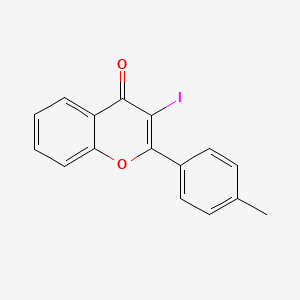
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
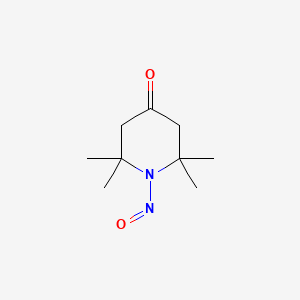
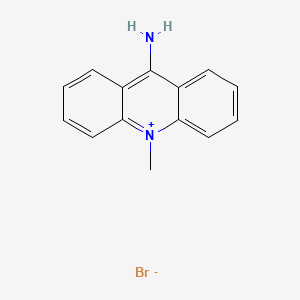
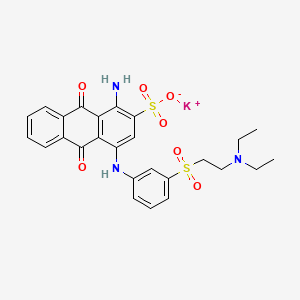
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
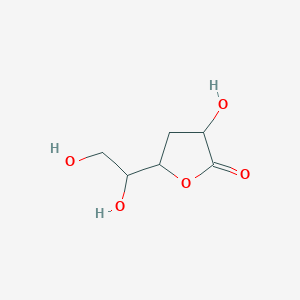
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
